4-(4-Methoxy-2-pyridinyl)benzaldehyde
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Overview
Description
4-(4-Methoxy-2-pyridinyl)benzaldehyde: is an organic compound with the molecular formula C13H11NO2. It consists of a benzaldehyde moiety substituted with a methoxy group and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-pyridinyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. The procedure allows for subsequent cross-coupling with organometallic reagents, leading to the formation of the desired benzaldehyde derivative .
Industrial Production Methods: These methods align with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxy-2-pyridinyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols .
Scientific Research Applications
4-(4-Methoxy-2-pyridinyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-pyridinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy and pyridinyl groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the pyridinyl group.
4-(6-Methoxy-2-pyridinyl)benzaldehyde: Similar structure with a different position of the methoxy group on the pyridinyl ring.
Uniqueness: 4-(4-Methoxy-2-pyridinyl)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinyl groups, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(4-methoxypyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-7-14-13(8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3 |
InChI Key |
GTOKMNNCOQQLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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